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Compound of Interest

Compound Name: Boc-3-(9-anthryl)-L-alanine

Cat. No.: B1277282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Anthrylalanine is a non-natural, fluorescent amino acid that serves as a powerful probe for

investigating protein structure, dynamics, and interactions. Its intrinsic fluorescence, originating

from the anthryl group, is highly sensitive to the local environment. This property allows

researchers to monitor changes in protein conformation, folding pathways, and binding events

in real-time. By strategically incorporating anthrylalanine into a peptide or protein sequence,

typically via solid-phase peptide synthesis (SPPS), a site-specific fluorescent label can be

introduced with minimal perturbation to the overall protein structure. This enables a range of

biophysical studies, including fluorescence resonance energy transfer (FRET) to measure

intramolecular distances and detect conformational changes.

Data Presentation
The photophysical properties of anthrylalanine are crucial for designing and interpreting

fluorescence-based assays. Acridonylalanine (Acd), a derivative of anthrylalanine, is a

commonly used and well-characterized fluorescent amino acid with similar properties. The

following table summarizes the key photophysical data for Acridonylalanine, which can be used

as a close approximation for anthrylalanine.
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Property Value Conditions Reference

Excitation Maximum

(λex)
385 nm In water

Emission Maximum

(λem)
420 nm In water

Quantum Yield (Φ) ~0.95 In water [1][2]

Fluorescence Lifetime

(τ)
~15 ns In water [1][2]

Molar Extinction

Coefficient (ε)
5700 M⁻¹cm⁻¹ In aqueous buffer [3]

Experimental Protocols
Protocol 1: Synthesis of an Anthrylalanine-Labeled
Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing anthrylalanine using

Fmoc/tBu chemistry.

Materials:

Fmoc-protected amino acids

Fmoc-L-3-(9-anthryl)alanine

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DDT)

Diethyl ether

Acetonitrile

Milli-Q water

Solid-phase synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

Add a 20% solution of piperidine in DMF to the resin.

Shake for 5 minutes.

Drain the solution.

Repeat the piperidine treatment for another 10 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:
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Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and

OxymaPure (3 equivalents) in DMF.

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

Add the activated amino acid solution to the deprotected resin.

Shake for 1-2 hours at room temperature.

To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads),

repeat the coupling step.

Wash the resin with DMF (3 times) and DCM (3 times).

Incorporation of Anthrylalanine: Follow the same coupling procedure as in step 3, using

Fmoc-L-3-(9-anthryl)alanine.

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide

sequence.

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as

described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry under a stream of nitrogen.

Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide and decant the ether.
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Wash the peptide pellet with cold ether twice.

Air-dry the crude peptide.

Dissolve the peptide in a minimal amount of acetonitrile/water and purify by reverse-phase

high-performance liquid chromatography (RP-HPLC).

Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Monitoring Ligand-Induced Conformational
Changes using Anthrylalanine Fluorescence
This protocol describes how to perform a fluorescence titration experiment to monitor the

conformational change in a protein upon ligand binding, using an anthrylalanine-labeled

peptide/protein. The example is based on studying the conformational change of Maltose-

Binding Protein (MBP) upon binding to maltose.[1][2]

Materials:

Purified anthrylalanine-labeled protein (e.g., MBP with a site-specifically incorporated

anthrylalanine).

Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

Ligand stock solution (e.g., Maltose in binding buffer).

Fluorometer with temperature control.

Quartz cuvette.

Procedure:

Instrument Setup:

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

Set the excitation wavelength to 385 nm.
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Set the emission scan range from 400 nm to 550 nm.

Set the excitation and emission slit widths to appropriate values to balance signal intensity

and spectral resolution (e.g., 5 nm).

Set the temperature of the cuvette holder to the desired experimental temperature (e.g.,

25°C).

Sample Preparation:

Prepare a solution of the anthrylalanine-labeled protein in the binding buffer at a

concentration where the absorbance at the excitation wavelength is below 0.1 to avoid

inner filter effects.

Prepare a series of dilutions of the ligand stock solution in the binding buffer.

Fluorescence Measurement:

Blank Measurement: Record the fluorescence spectrum of the binding buffer alone.

Initial Protein Spectrum: Add the protein solution to the cuvette and record its fluorescence

spectrum. This represents the "unbound" or "apo" state.

Titration:

Add a small aliquot of the ligand solution to the protein in the cuvette.

Mix gently and allow the system to equilibrate for a few minutes.

Record the fluorescence spectrum.

Repeat the addition of the ligand in increasing concentrations, recording the spectrum

after each addition until no further change in fluorescence is observed (saturation).

Data Analysis:

Subtract the buffer blank spectrum from each of the recorded protein spectra.
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Plot the change in fluorescence intensity at the emission maximum (or the integrated

fluorescence intensity) as a function of the ligand concentration.

Analyze the resulting binding curve to determine the dissociation constant (Kd), which

quantifies the binding affinity. A significant change in fluorescence intensity or a shift in the

emission maximum (blue or red shift) indicates a conformational change in the protein

upon ligand binding.

Visualizations
Experimental Workflow for Studying Ligand-Induced
Conformational Changes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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